Scaffold Topology: Benzylamine vs. Phenethylamine Backbone Differentiates Pharmacophore Geometry
The target compound employs a benzylamine scaffold (N–CH2–Ar) in which the amine nitrogen is connected to the aromatic 1,3-benzodioxole system via a single methylene bridge. In contrast, the structurally related compound MDMEO (CAS 74698-48-9) and classical MDA/MDMA analogs use a phenethylamine scaffold (N–CH2–CH2–Ar) with a two-carbon linker [1]. This topological difference shortens the nitrogen-to-aromatic distance and alters the spatial orientation of the amine relative to the benzodioxole ring, a parameter known to affect monoamine receptor subtype selectivity in benzodioxole-containing ligands [2]. No direct head-to-head receptor panel data are publicly available for this compound; differentiation is based on established medicinal chemistry principles.
| Evidence Dimension | Scaffold topology: nitrogen-to-aromatic ring linker length |
|---|---|
| Target Compound Data | 1-carbon linker (benzylamine scaffold); N–CH2–Ar distance ~2.5 Å |
| Comparator Or Baseline | MDMEO (CAS 74698-48-9): 2-carbon linker (phenethylamine scaffold); N–CH2–CH2–Ar distance ~3.7 Å |
| Quantified Difference | Linker length shorter by one methylene unit (~1.2 Å); scaffold geometry fundamentally altered |
| Conditions | Structural analysis from SMILES and InChI descriptors (PubChem, FDA GSRS) |
Why This Matters
The benzylamine scaffold topology offers a distinct pharmacophore geometry that cannot be replicated by phenethylamine-based analogs, making this compound a unique probe for SAR studies targeting the 1,3-benzodioxole chemical space.
- [1] DrugFuture. MDMEO (UNII: 2N67Z48J84). FDA Global Substance Registration System. https://www.drugfuture.com/gsrs/substance/2n67z48j84 View Source
- [2] Manohar, S., et al. (2016). Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. MedChemComm, 7, 1272-1279. https://pubs.rsc.org/en/content/articlelanding/2016/md/c6md00169k View Source
